molecular formula C8H7ClN2O B3219189 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 1190316-40-5

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219189
CAS No.: 1190316-40-5
M. Wt: 182.61 g/mol
InChI Key: QCQOEPCNIMSWGM-UHFFFAOYSA-N
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Description

Contextualization within the Azaindole and Pyrrolopyridine Heterocycle Class

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic aromatic heterocycles composed of a fused pyrrole (B145914) and pyridine (B92270) ring. nih.gov The nitrogen atom in the pyridine ring can be located at one of four possible positions relative to the pyrrole ring, giving rise to different isomers with distinct electronic properties and chemical reactivities. nih.gov The 1H-pyrrolo[3,2-b]pyridine isomer, often referred to as 4-azaindole (B1209526), is characterized by the fusion of the pyrrole ring at the 2- and 3-positions of the pyridine ring. This arrangement creates a unique electronic distribution that influences its behavior in chemical reactions and its ability to interact with biological targets.

Significance of the 1H-Pyrrolo[3,2-b]pyridine Core in Contemporary Academic Research

The 1H-pyrrolo[3,2-b]pyridine core is a cornerstone in modern medicinal chemistry, frequently appearing as a central scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.gov Its ability to form key hydrogen bonding interactions with the hinge region of protein kinases makes it an effective ATP-competitive inhibitor. nih.gov The pyrrole nitrogen and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, providing a versatile platform for molecular recognition. This has led to the development of numerous drug candidates and approved therapies that incorporate this privileged heterocycle.

Structural Features: Role of Chlorine and Methoxy (B1213986) Substituents at the C-3 and C-6 Positions

The introduction of chlorine and methoxy substituents onto the 1H-pyrrolo[3,2-b]pyridine core is expected to significantly modulate its physicochemical and biological properties.

Chlorine at the C-3 Position: A chlorine atom at the 3-position of the pyrrole ring is a common feature in many kinase inhibitors. Its electron-withdrawing nature can influence the acidity of the pyrrole N-H, and it can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the chloro group can serve as a synthetic handle for further functionalization of the molecule through cross-coupling reactions.

Overview of Research Trajectories for Substituted Pyrrolopyridine Derivatives

Research on substituted pyrrolopyridine derivatives is predominantly focused on the discovery of novel therapeutic agents. Key areas of investigation include:

Kinase Inhibition: A major thrust of research involves the synthesis and evaluation of pyrrolopyridine derivatives as inhibitors of various protein kinases implicated in cancer, such as VEGFR, EGFR, and JAK kinases.

Antimicrobial and Antiviral Agents: The pyrrolopyridine scaffold has also been explored for the development of new antimicrobial and antiviral drugs.

Central Nervous System (CNS) Disorders: Certain pyrrolopyridine derivatives have shown potential in treating CNS disorders by targeting specific receptors and enzymes in the brain.

While the specific compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine has not been a direct subject of these investigations, the extensive research on its analogues provides a strong rationale for its potential utility in these and other areas of chemical and pharmaceutical science. The unique combination of its core structure and substituents warrants future exploration to unlock its full potential.

Properties

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQOEPCNIMSWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258585
Record name 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-40-5
Record name 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-40-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID001258585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 B Pyridine and Its Structural Analogs

De Novo Synthesis Strategies for the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The foundational step in the synthesis of the target molecule is the construction of the 1H-pyrrolo[3,2-b]pyridine bicyclic system. This can be achieved through various synthetic routes, including building the ring system from acyclic or monocyclic precursors.

Annulation and Cyclization Approaches to the Bicyclic Core

Annulation and cyclization reactions are pivotal in forming the fused pyrrole (B145914) and pyridine (B92270) rings. A common strategy involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. For instance, a suitably functionalized 2-aminopyridine (B139424) derivative can undergo cyclization to form the pyrrolopyridine core. While specific examples for the 6-methoxy variant are not extensively detailed in readily available literature, analogous syntheses of substituted pyrrolopyridines often utilize precursors such as aminopyridines which are then cyclized with reagents that provide the necessary carbon atoms for the pyrrole ring.

Multi-Component Reactions in Pyrrolopyridine Assembly

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex heterocyclic scaffolds like pyrrolopyridines by combining three or more reactants in a single step. Although a specific MCR for the direct synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is not prominently reported, MCRs are known to be employed in the generation of highly substituted pyridine and pyrrole rings, which can then be further elaborated to the desired bicyclic system. These reactions provide a convergent and atom-economical route to complex molecular architectures.

Targeted Introduction of Chloro and Methoxy (B1213986) Functionalities

The precise placement of the chloro and methoxy groups on the 1H-pyrrolo[3,2-b]pyridine scaffold is critical and is typically achieved through regioselective reactions.

Regioselective Halogenation Procedures at C-3

The introduction of a chlorine atom at the C-3 position of the 1H-pyrrolo[3,2-b]pyridine ring is a key functionalization step. Electrophilic halogenating agents are commonly employed for this purpose. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich heterocyclic systems like pyrroles. The reaction conditions, such as solvent and temperature, are crucial for achieving high regioselectivity, favoring substitution at the C-3 position of the pyrrole ring within the bicyclic system.

Etherification and Alkoxylation Methods at C-6

The methoxy group at the C-6 position is typically introduced via the etherification of a corresponding 6-hydroxy-1H-pyrrolo[3,2-b]pyridine precursor. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide.

Below is a table summarizing the key reactions for functionalization:

Functionalization StepReagents and ConditionsProduct
C-3 ChlorinationN-Chlorosuccinimide (NCS), suitable solvent (e.g., DMF, CH2Cl2)3-Chloro-1H-pyrrolo[3,2-b]pyridine derivative
C-6 Etherification1. Base (e.g., NaH) 2. Methylating agent (e.g., CH3I)6-Methoxy-1H-pyrrolo[3,2-b]pyridine derivative

Precursor Functionalization and Subsequent Ring Closure Reactions

An alternative and often more controlled approach involves the synthesis of a pyridine precursor that already contains the desired methoxy group and other functionalities necessary for the subsequent pyrrole ring formation. This strategy allows for the early introduction of key substituents, avoiding potential issues with regioselectivity in later stages.

A plausible synthetic route could commence with a 2-amino-5-methoxypyridine (B21397) derivative. This precursor can then be subjected to reactions that build the pyrrole ring. For example, a Vilsmeier-Haack reaction on a suitable pyridine derivative could introduce a formyl group at the 3-position, which can then serve as a handle for the subsequent cyclization to form the pyrrole ring. The synthesis of precursors like 2-chloro-5-methoxypyridine-3-carbaldehyde would be a key step in such a pathway. The amino group of the pyridine can then be transformed into a leaving group or be part of the cyclization process to construct the fused pyrrole ring.

This table outlines a potential precursor-based synthetic approach:

PrecursorKey TransformationIntermediate/Product
2-Amino-5-methoxypyridineIntroduction of a two-carbon unit at C-3 followed by cyclization6-Methoxy-1H-pyrrolo[3,2-b]pyridine
2,5-Disubstituted PyridineAnnulation of the pyrrole ringSubstituted 1H-pyrrolo[3,2-b]pyridine
6-Hydroxy-1H-pyrrolo[3,2-b]pyridineWilliamson Ether Synthesis6-Methoxy-1H-pyrrolo[3,2-b]pyridine
6-Methoxy-1H-pyrrolo[3,2-b]pyridineRegioselective ChlorinationThis compound

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 B Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine System

The pyrrolo[3,2-b]pyridine system exhibits complex regioselectivity in electrophilic aromatic substitution (EAS) reactions due to the competing directing effects of its constituent rings and substituents. The pyrrole (B145914) ring is inherently more electron-rich and susceptible to electrophilic attack than the pyridine (B92270) ring. However, the pyridine ring in this specific molecule is substituted with a strongly activating methoxy (B1213986) group (-OCH₃) at the C-6 position. The methoxy group is an ortho-, para-director, activating the C-5 and C-7 positions.

In practice, the directing power of the methoxy group on the pyridine ring often overcomes the inherent reactivity of the unsubstituted positions on the pyrrole ring. For instance, nitration of methoxy-substituted pyridines and related 1-oxides typically occurs at the positions ortho or para to the methoxy group. rsc.orgrsc.org Specifically for the 6-methoxy-1H-pyrrolo[3,2-b]pyridine core, electrophilic nitration has been shown to proceed at the C-5 position, which is ortho to the activating methoxy group. This indicates that the pyridine ring's reactivity is significantly enhanced by this substituent, directing the electrophile to a specific site.

Table 1: Representative Electrophilic Nitration of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine Core

ReactionElectrophile SourceSolvent/ConditionsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄0 °C to RTC-53-chloro-6-methoxy-5-nitro-1H-pyrrolo[3,2-b]pyridine

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The C-3 chloro substituent serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds at the pyrrole ring.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C-3 chloro position with various aryl or vinyl boronic acids or their esters. organic-chemistry.orgharvard.edu This reaction has been successfully applied to a wide range of chloro-heterocycles, including 3-chloroindazoles, which are electronically similar to the target molecule. nih.gov The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, and a base. harvard.edu The choice of ligand is crucial, with bulky, electron-rich phosphines often providing the best results for less reactive aryl chlorides. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Coupling Partner
Pd₂(dba)₃ (2-4)XPhos or SPhos (4-8)K₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene80-110Aryl/heteroaryl boronic acid
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90-100Phenylboronic acid
PdCl₂(dppf) (3-5)-Cs₂CO₃DMF100Vinylboronate ester

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between the C-3 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The standard protocol employs a dual catalytic system of a palladium(0) species and a copper(I) salt (typically CuI) in the presence of an amine base, which also often serves as the solvent. wikipedia.orglibretexts.org Copper-free versions have also been developed to avoid the issue of alkyne homocoupling. nih.gov The reactivity of aryl chlorides in Sonogashira couplings can be lower than that of bromides or iodides, often requiring more forcing conditions or more active catalyst systems. organic-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling

Palladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperatureCoupling Partner
Pd(PPh₃)₂Cl₂ (2-5)CuI (3-10)Triethylamine (B128534) (Et₃N)THF or DMFRT to 80 °CTerminal Alkyne
Pd(PPh₃)₄ (2-5)CuI (3-10)Diisopropylamine (DIPA)Toluene50-100 °CTerminal Alkyne
Pd₂(dba)₃ / P(t-Bu)₃ (2-4)None (Copper-free)Cs₂CO₃ or K₃PO₄Dioxane or ACNRT to 100 °CTerminal Alkyne

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling the C-3 position with a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org This transformation has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The reaction is catalyzed by palladium complexes formed from a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand. chemrxiv.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate, is required to facilitate the catalytic cycle. nih.gov The versatility of this reaction allows for the introduction of diverse amine functionalities, which is critical in medicinal chemistry. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Palladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Coupling Partner
Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOtBuToluene80-110Primary/Secondary Amine
Pd(OAc)₂ (2-4)XPhos (4-8)Cs₂CO₃Dioxane or t-BuOH100-120Aryl Amine or Heterocycle
XPhos Pd G3 (2-5)-K₃PO₄Toluene100Primary/Secondary Amine

Reactivity of the Methoxy Group: Demethylation and Ether Cleavage Reactions

The C-6 methoxy group can be cleaved to reveal the corresponding phenol (B47542) (a 6-hydroxy group), a common strategic step in the synthesis of natural products and pharmaceutical analogues. This transformation is typically achieved under harsh conditions using strong acids.

The most common reagent for this purpose is boron tribromide (BBr₃), a strong Lewis acid. chem-station.comcommonorganicchemistry.com The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This coordination activates the methyl group for nucleophilic attack by a bromide ion, which is released from the BBr₃, to produce methyl bromide and a borate (B1201080) ester intermediate. Subsequent aqueous workup hydrolyzes the borate ester to yield the final phenol. nih.govcore.ac.uk

Alternatively, concentrated hydrobromic acid (HBr) can be used, often at high temperatures. researchgate.net In this Brønsted acid-catalyzed mechanism, the ether oxygen is first protonated to form a good leaving group (methanol). The bromide ion then acts as a nucleophile, attacking the methyl group in an SN2 reaction to generate methyl bromide and the phenol. chem-station.com

Table 5: Common Reagents and Conditions for Demethylation

ReagentTypical SolventTypical TemperatureKey Mechanistic Step
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 °C to RTLewis acid coordination to ether oxygen
Hydrobromic Acid (HBr, 48%)Acetic Acid or neatReflux (120-140 °C)Brønsted acid protonation of ether oxygen

Transformations at the N-1 Position: Alkylation and Acylation Strategies

The nitrogen atom at the 1-position of the pyrrolo[3,2-b]pyridine core is a key site for functionalization, significantly influencing the compound's electronic properties and biological activity. Alkylation and acylation are primary strategies to introduce a wide array of substituents at this position.

Alkylation Strategies

N-alkylation of the pyrrole nitrogen in 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine can be achieved through several established methods, primarily involving the deprotonation of the N-H bond followed by nucleophilic attack on an alkylating agent.

Direct Alkylation with Alkyl Halides: A common and straightforward approach involves the use of a base to generate the corresponding anion, which then reacts with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The choice of base and solvent is crucial for the reaction's success, with common systems including sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Mitsunobu Reaction: For the introduction of more complex alkyl groups, particularly from alcohols, the Mitsunobu reaction is a valuable tool. This reaction proceeds via an alkoxyphosphonium salt intermediate, formed from the alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The pyrrole nitrogen then acts as the nucleophile, displacing the activated hydroxyl group.

Ullmann Condensation: For the introduction of aryl or heteroaryl groups at the N-1 position, the Ullmann condensation offers a reliable method. This copper-catalyzed cross-coupling reaction typically involves reacting the N-H of the pyrrolopyridine with an aryl halide in the presence of a copper catalyst, a ligand, and a base at elevated temperatures.

Below is a table summarizing plausible N-alkylation reactions for this compound based on general reactivity patterns of related azaindoles.

Alkylating AgentReagents and ConditionsExpected Product
Methyl IodideNaH, DMF, 0 °C to rt3-chloro-6-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
Benzyl BromideK₂CO₃, Acetone, reflux1-benzyl-3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Isopropyl AlcoholPPh₃, DIAD, THF, 0 °C to rt3-chloro-1-isopropyl-6-methoxy-1H-pyrrolo[3,2-b]pyridine
IodobenzeneCuI, L-proline, K₂CO₃, DMSO, 110 °C3-chloro-6-methoxy-1-phenyl-1H-pyrrolo[3,2-b]pyridine

Note: The data in this table is illustrative and based on general chemical principles for the N-alkylation of azaindoles. Specific experimental validation for this compound is required.

Acylation Strategies

N-acylation introduces an acyl group onto the pyrrole nitrogen, a transformation that can serve to protect the nitrogen, alter the electronic nature of the ring system, or act as a precursor for further synthetic manipulations.

Acylation with Acyl Halides and Anhydrides: The most common methods for N-acylation involve the use of highly reactive acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, like triethylamine (Et₃N) or pyridine, to neutralize the hydrogen halide byproduct. The reaction is generally rapid and proceeds under mild conditions.

The table below presents hypothetical N-acylation reactions for this compound.

Acylating AgentReagents and ConditionsExpected Product
Acetyl ChlorideEt₃N, CH₂Cl₂, 0 °C to rt1-(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)ethan-1-one
Benzoyl ChloridePyridine, CH₂Cl₂, rt(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)(phenyl)methanone
Acetic AnhydridePyridine, rt1-(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)ethan-1-one

Note: The data in this table is illustrative and based on general chemical principles for the N-acylation of azaindoles. Specific experimental validation for this compound is required.

Oxidative and Reductive Modifications of the Heterocyclic System

The pyrrolo[3,2-b]pyridine core is susceptible to both oxidative and reductive transformations, which can be used to introduce new functional groups or to modify the saturation level of the heterocyclic rings.

Oxidative Modifications

The pyridine ring of the this compound system is susceptible to oxidation, primarily at the nitrogen atom, to form the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and enabling further functionalization. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Oxone®. The methoxy group on the pyridine ring is generally stable under these conditions. The pyrrole ring is also susceptible to oxidation, but under controlled conditions, selective N-oxidation of the pyridine ring can be achieved.

Oxidizing AgentReagents and ConditionsExpected Product
m-CPBACH₂Cl₂, rtThis compound 4-oxide
H₂O₂ / Acetic Acid50-60 °CThis compound 4-oxide

Note: The data in this table is illustrative and based on general chemical principles for the oxidation of pyridines. Specific experimental validation for this compound is required.

Reductive Modifications

Reduction of the this compound system can be directed at either the pyridine or the pyrrole ring, depending on the reaction conditions and the catalyst employed.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This is typically carried out under a hydrogen atmosphere using a noble metal catalyst such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), often in an acidic medium like acetic acid to facilitate the reduction. The chloro and methoxy substituents are generally stable under these conditions, although dehalogenation can sometimes be a competing side reaction with certain catalysts.

Reduction of the Pyrrole Ring: The reduction of the pyrrole ring is less common but can be achieved under specific conditions, for instance, using dissolving metal reductions (e.g., zinc in acidic media). However, these conditions are often harsh and may affect other functional groups in the molecule.

Reaction TypeReagents and ConditionsExpected Product
Pyridine Ring ReductionH₂, PtO₂, Acetic Acid, rt, high pressure3-chloro-6-methoxy-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine
DechlorinationH₂, Pd/C, Et₃N, Ethanol, rt6-methoxy-1H-pyrrolo[3,2-b]pyridine

Note: The data in this table is illustrative and based on general chemical principles for the reduction of pyridines and pyrroles. Specific experimental validation for this compound is required.

Molecular Interactions and Biological Target Engagement of 1h Pyrrolo 3,2 B Pyridine Derivatives

In Vitro Investigation of Enzyme and Receptor Binding Affinities

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated significant binding affinities and inhibitory activities against several important enzyme and receptor families in in vitro assays.

The 1H-pyrrolo[3,2-b]pyridine nucleus is a versatile hinge-binding motif that has been successfully employed to target the ATP-binding site of numerous kinases.

Monopolar Spindle 1 (MPS1): The MPS1 kinase is a crucial component of the spindle assembly checkpoint and a target in oncology. A derivative, 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, has been associated with MPS1 kinase inhibition in HCT116 cells, with reported IC50 values in the range of 0.025–0.12 µM. vulcanchem.com

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid have been identified as potent inhibitors of FGFR1, FGFR2, and FGFR3. smolecule.com In one study comparing different heterocyclic cores, replacing the original scaffold with a 1H-pyrrolo[3,2-b]pyridine ring resulted in a slight decrease in FGFR1 binding activity, indicating the scaffold's suitability but also the sensitivity of the target to the core structure. researchgate.net

Protein Kinase D (PKD): A targeted library screen identified the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold as a novel chemotype for potent and selective PKD inhibitors. plos.orgsemanticscholar.org These compounds were found to be ATP-competitive and exhibited selectivity against structurally related kinases such as Protein Kinase C (PKC) and Calmodulin-dependent protein kinases (CAMK). plos.orgsemanticscholar.org Compound 139 from this class was identified as a potent, cell-active, pan-PKD inhibitor. plos.org

Compound IDStructureTargetIC50 (nM)
121 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridinePKD1>1000
122 N/APKD1180
139 N/APKD128
140 N/APKD1110

Table 1. In Vitro IC50 values of select 1H-pyrrolo[3,2-b]pyridine derivatives against Protein Kinase D1 (PKD1). Data sourced from a targeted library screen which identified the 4-azaindole (B1209526) scaffold as a novel class of PKD inhibitors. plos.orgsemanticscholar.org (N/A: Specific structure beyond the core scaffold not detailed in the source).

Other Kinases: The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold is further demonstrated by its incorporation into inhibitors targeting other kinases. Patent literature describes 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds for their use as inhibitors of mTOR and PI3 kinase. google.com Furthermore, database entries and patent documents suggest the investigation of this scaffold against Tropomyosin Receptor Kinase A (TRKA), Spleen Tyrosine Kinase (SYK), and FMS-like Tyrosine Kinase 3 (FLT3). google.comgoogleapis.com

Beyond kinases, the 1H-pyrrolo[3,2-b]pyridine framework has been explored for its utility in targeting other critical biomolecules.

HIV-1 Integrase: The human immunodeficiency virus (HIV) integrase (IN) is an essential enzyme for viral replication. A study on the synthesis and antiviral activity of 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives found that 7-halogenated compounds demonstrated good inhibitory activity against HIV-1 IN. asianpubs.org This suggests that the scaffold can be functionalized to effectively interact with the active site of this viral enzyme. Patents also disclose compounds with this core for the treatment of HIV infections. google.comgoogle.com

Proto-Oncogene Tyrosine-Protein Kinase Src: While direct inhibitory data for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine against Src is not prominent, related pyridine (B92270) derivatives have been reported to possess Src inhibitory activity. researchgate.net The 1H-pyrrolo[3,2-b]pyridine scaffold has been used to synthesize analogues of nortopsentins, a class of marine alkaloids, some of which have shown kinase inhibitory properties. researchgate.net

Acetylcholinesterase: In the reviewed literature, there is a lack of specific data on the inhibitory activity of 1H-pyrrolo[3,2-b]pyridine derivatives against acetylcholinesterase. While other azaindole isomers and related heterocyclic compounds have been investigated as cholinesterase inhibitors, this specific target has not been a primary focus for the 4-azaindole scaffold. nih.gov

Mechanistic Studies of Cellular Responses at a Molecular Level

The engagement of 1H-pyrrolo[3,2-b]pyridine derivatives with their molecular targets initiates cascades of cellular events. Mechanistic studies have revealed that these compounds can elicit significant cellular responses through competitive inhibition and modulation of signaling pathways.

For instance, derivatives targeting kinases such as PKD and FGFRs typically function as ATP-competitive inhibitors. plos.org By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade. Docking studies of a potent 4-azaindole inhibitor of PKD1 showed that the pyridine ring forms hydrogen bonds with the backbone of Leu662 and Gly664 in the hinge region of the kinase, a classic interaction for ATP-competitive inhibitors. semanticscholar.org A hydrogen bond was also observed between a nitrogen atom in the 1H-pyrrolo[3,2-b]pyridine core and the side chain of Lys612. semanticscholar.org

The cellular consequence of this target engagement is often the inhibition of cell proliferation and the induction of apoptosis. smolecule.com Derivatives of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid that inhibit FGFRs have been shown to effectively halt the proliferation of 4T1 breast cancer cells and trigger programmed cell death. smolecule.com

Structure-Activity Relationship (SAR) Studies Emphasizing the Influence of C-3 Chloro and C-6 Methoxy (B1213986) Substituents

While extensive SAR studies on the specific this compound are not widely available in the current literature, analysis of related derivatives provides valuable insights into the chemical requirements for biological activity.

The 1H-pyrrolo[3,2-b]pyridine core itself is crucial, with the fused pyridine nitrogen often forming an intramolecular hydrogen bond with a carboxamide hydrogen at the C-3 position, which can help in pre-organizing the molecule for target binding. sci-hub.se The nitrogen atoms in the bicyclic system are key for forming hydrogen bonds within the hinge region of kinases. semanticscholar.org

SAR studies on related compounds highlight the importance of substitutions at various positions. For instance, in a series of DprE1 inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold, activity was primarily driven by substituents at the R-1 and R-3 positions. acs.org In another study, modifying the indole (B1671886) core of tubulin polymerization inhibitors to a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) was a key step in the SAR exploration. acs.org

Regarding the specific substituents of interest, a chloro group at the C-3 position would be expected to modulate the electronics of the ring system and could potentially engage in halogen bonding or occupy a small hydrophobic pocket within a target's active site. A methoxy group at the C-6 position could act as a hydrogen bond acceptor and influence solubility and metabolic stability. It is noteworthy that studies on 4-azaindole derivatives have pointed to the hydroxylation of the 6-position as a potential site of oxidative metabolism, which is a critical consideration in drug design. semanticscholar.org The presence of a methoxy group at C-6 could block this metabolic pathway, potentially improving the pharmacokinetic profile of the compound.

Utility as Chemical Biology Probes for Elucidating Biological Processes

Potent and selective inhibitors are invaluable tools for dissecting complex biological pathways. Derivatives of 1H-pyrrolo[3,2-b]pyridine have emerged as useful chemical probes for such purposes.

The discovery of 4-azaindole derivatives as potent and selective PKD inhibitors provides valuable tools for dissecting the roles of PKD-mediated cellular signaling in health and disease. plos.org Similarly, the development of selective negative allosteric modulators (NAMs) for the GluN2B subunit of the NMDA receptor, based on a 1H-pyrrolo[3,2-b]pyridine core, has yielded compounds useful for in vivo studies to determine target engagement and explore the therapeutic potential of GluN2B modulation. acs.org These compounds serve as chemical probes to investigate neurological pathways and disease states. acs.org The adaptability of the 1H-pyrrolo[3,2-b]pyridine scaffold for creating specific modulators of biological targets underscores its importance as a research tool in chemical biology. medchemexpress.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confirmation of the elemental composition of a molecule. For 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₈H₇ClN₂O. The expected exact mass can be calculated and compared with the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₈H₇ClN₂O

ParameterPredicted Value
Molecular Formula C₈H₇ClN₂O
Calculated Exact Mass 182.0247
Observed Mass (Hypothetical) Within ± 5 ppm of calculated mass
Key Fragmentation Pathways Loss of •CH₃, loss of •OCH₃, cleavage of heterocyclic rings

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons in the molecule. The protons on the pyrrole (B145914) and pyridine (B92270) rings will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling constants providing information about their relative positions. The methoxy (B1213986) group will exhibit a characteristic singlet at approximately δ 3.8-4.0 ppm. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the chlorine will be shifted downfield, and the carbon of the methoxy group will appear in the aliphatic region (around δ 55-60 ppm).

2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, helping to identify adjacent protons within the pyridine and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, by observing a correlation between the methoxy protons and the carbon at the 6-position of the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

PositionPredicted ¹H ShiftPredicted ¹³C Shift
1 (NH) Broad singlet, downfield-
2 ~7.0-7.5~120-130
3 -~100-110
5 ~7.5-8.0~140-150
6 -~155-165
7 ~6.5-7.0~95-105
OCH₃ ~3.9~55

Note: These are estimated chemical shift ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the pyrrole ring. C-H stretching vibrations of the aromatic rings and the methoxy group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group should give a strong absorption band around 1050-1250 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[3,2-b]pyridine scaffold is a conjugated aromatic system, which is expected to exhibit characteristic π → π* transitions. The presence of the chloro and methoxy substituents will influence the wavelength of maximum absorption (λₘₐₓ). The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for analyzing this compound. The purity of the sample can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector set at the λₘₐₓ of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. This compound is expected to be amenable to GC analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide mass-to-charge ratio information for each separated component, aiding in their identification. This technique is particularly useful for separating and identifying any isomeric impurities that may have formed during the synthesis.

Future Directions and Emerging Research Avenues for 3 Chloro 6 Methoxy 1h Pyrrolo 3,2 B Pyridine Research

Exploration of Novel, Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is crucial for the future utility of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. Traditional multi-step syntheses of related heterocyclic systems often involve harsh reagents, high temperatures, and the generation of significant chemical waste. beilstein-journals.org Future research will likely focus on "green chemistry" principles to overcome these limitations.

Key areas of exploration include:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., palladium, copper, iron) for cross-coupling reactions to construct the bicyclic core or introduce substituents with higher efficiency and selectivity. nih.gov Iron(III)-catalyzed multicomponent reactions, for instance, have been successfully used for synthesizing related pyrrolo[3,2-b]pyrroles, suggesting a potential avenue for more sustainable metal catalysis. rsc.org

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability. This methodology reduces reaction times and can minimize the formation of byproducts.

Table 1: Comparison of Synthetic Strategies for Pyrrolopyridine Scaffolds
StrategyTypical Catalysts/ReagentsPotential AdvantagesChallenges
Traditional Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Palladium complexes, strong basesHigh reliability, well-establishedCost of catalyst, potential for metal contamination, harsh conditions nih.gov
C-H ActivationRhodium, Iridium, PalladiumReduces need for pre-functionalized starting materials, improves atom economyAchieving high regioselectivity, catalyst stability
Multicomponent ReactionsLewis acids (e.g., Fe(III)), base promotersHigh efficiency, builds molecular complexity quickly rsc.orgrsc.orgSubstrate scope can be limited, optimization required
Photoredox CatalysisRuthenium or Iridium complexes, organic dyesMild reaction conditions (visible light), unique reactivity pathwaysRequires specialized equipment, potential for side reactions

Advanced Functionalization for Rational Design of Chemical Probes

The rational design of chemical probes is essential for elucidating biological pathways and validating new drug targets. rsc.org The this compound scaffold is well-suited for this purpose due to its distinct functional handles. The chloro and methoxy (B1213986) groups, along with the pyrrole (B145914) nitrogen and other positions on the aromatic rings, can be selectively modified.

Future research in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to create a library of derivatives. For example, the chloro group at C3 can be replaced with various aryl, alkyl, or amine groups via cross-coupling reactions to explore interactions with target proteins. The methoxy group at C6 could be demethylated to a hydroxyl group, providing a new point for diversification.

Bioorthogonal Tagging: Incorporating tags such as alkynes or azides onto the scaffold. These tags allow for the visualization and identification of cellular binding partners through "click chemistry" reactions with fluorescent dyes or affinity resins.

Photoaffinity Labeling: Introducing photoreactive groups (e.g., diazirines, benzophenones) that, upon photoactivation, form a covalent bond with a target protein. This technique is a powerful tool for unambiguously identifying the direct biological targets of a compound.

The development of such probes will be guided by computational methods, including molecular docking and free energy calculations, to predict binding affinities and guide synthetic efforts toward more potent and selective molecules. choderalab.org

Integration into Supramolecular Architectures and Functional Materials

The unique electronic and structural features of the pyrrolopyridine core make it an attractive building block (or "tecton") for the construction of supramolecular assemblies and functional materials. The presence of nitrogen atoms in both rings allows for coordination to metal centers and participation in hydrogen bonding networks.

Emerging avenues in this domain include:

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to create porous, crystalline materials. By modifying the scaffold with carboxylic acid or other coordinating groups, MOFs with tailored pore sizes and functionalities could be designed for applications in gas storage, catalysis, or chemical sensing.

Organic Semiconductors: Exploring the photophysical properties of polymers and oligomers containing the pyrrolopyridine unit. The electron-rich nature of the bicyclic system suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Studies on related pyrrolo[3,2-b]pyrroles have shown that they can form new dyes with interesting photophysical properties. rsc.org

Liquid Crystals: Designing derivatives with appropriate long-chain alkyl or other mesogenic groups to induce liquid crystalline phases. Such materials could have applications in display technologies and optical sensors.

Development of High-Throughput Screening Methodologies for Molecular Interaction Discovery

To fully explore the biological potential of the this compound scaffold, high-throughput screening (HTS) methodologies are indispensable. eco-vector.com These techniques allow for the rapid evaluation of large libraries of compounds against numerous biological targets.

Future efforts will concentrate on:

Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly generate a large and diverse library of derivatives from the core scaffold. This can involve varying substituents at the C3, C6, and N1 positions.

Structure-Based Virtual Screening: Using computational models of target proteins to screen a virtual library of thousands of potential derivatives. This in silico approach helps prioritize compounds for synthesis and biological testing, saving time and resources. eco-vector.com

Phenotypic Screening: Testing the compound library in cell-based assays that measure complex biological responses (e.g., cell viability, apoptosis, differentiation). This approach is agnostic to the specific molecular target and can uncover novel mechanisms of action and unexpected therapeutic applications.

Mechanistic Investigations of Biological Activities in Defined Cellular Systems

While the synthesis and screening of derivatives are crucial, a deep understanding of their mechanism of action is necessary for further development. The pyrrolopyridine scaffold is found in compounds that target a variety of proteins, particularly protein kinases. nih.govrsc.org

Key research directions for mechanistic studies include:

Target Identification and Validation: For derivatives that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step. Techniques like thermal proteome profiling (TPP) or affinity chromatography coupled with mass spectrometry can be employed.

Enzymatic and Cellular Assays: Once a target is identified (e.g., a specific kinase), detailed enzymatic assays are needed to determine inhibitory constants (IC₅₀/Kᵢ) and selectivity. Subsequent cellular assays can confirm target engagement and elucidate effects on downstream signaling pathways. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. rsc.orgnih.gov

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets provides invaluable atomic-level insight into the binding mode. This information is crucial for explaining observed SAR and guiding the next cycle of rational drug design. nih.gov

Table 2: Potential Biological Targets and Mechanistic Assays for Pyrrolopyridine Derivatives
Potential Target ClassExample TargetsRelevant Mechanistic AssaysReference for Scaffold Activity
Protein KinasesFGFR, CSF1R, EGFRKinase inhibition assays, Western blotting for phosphoproteins, cell cycle analysis nih.govrsc.orgnih.gov
Cytoskeletal ProteinsTubulinTubulin polymerization assays, immunofluorescence microscopy of microtubules, cell cycle arrest (G2/M) analysis nih.gov
Inflammatory EnzymesCyclooxygenases (COX-1/COX-2)In vitro COX inhibition assays, measurement of prostaglandin (B15479496) levels in cells nih.gov
IntegrasesHIV-1 IntegraseEnzymatic strand transfer assays, anti-HIV-1 replication assays in cell culture nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. For example:

  • Step 1 : Introduce the methoxy group via nucleophilic substitution or Ullmann-type coupling at the 6-position using methoxide sources (e.g., NaOMe or Cu-mediated reactions) .
  • Step 2 : Chlorination at the 3-position using POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions in anhydrous solvents like DMF or DCM .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity. Yields range from 25–60%, depending on substituent reactivity and steric hindrance .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.8–8.2 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ (calculated for C₈H₇ClN₂O: 198.0194).
  • XRD : Resolves fused pyrrolopyridine ring geometry and substituent positions .
  • IR Spectroscopy : Bands for C-Cl (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly in aqueous buffers. Use sonication or co-solvents (e.g., PEG-400) for in vitro studies .
  • Stability : Store desiccated at –20°C. Degradation occurs under prolonged light exposure or acidic conditions (pH <5), monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Chloro Group : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids using Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/H₂O, 80°C) .
  • Methoxy Group : Electron-donating effect stabilizes the pyrrolopyridine core but may sterically hinder reactions at adjacent positions. Computational studies (DFT) predict regioselectivity for functionalization at the 2- or 5-positions .

Q. What strategies resolve contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer :

  • Data Harmonization : Compare assay conditions (e.g., cell lines, FGFR isoform specificity) . For example, 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives show FGFR1 inhibition (IC₅₀ ~50 nM) but vary in potency against FGFR2/3 due to methoxy/chloro substituent positioning .
  • Counter-Screening : Test against off-target kinases (e.g., VEGFR, EGFR) to rule out non-specific effects .
  • Structural Biology : Co-crystallization with FGFR1 kinase domain identifies key hydrogen bonds (e.g., between methoxy and Asp641) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

  • Methodological Answer :

  • Modify Substituents : Replace methoxy with trifluoromethyl (enhanced lipophilicity) or nitro groups (electron-withdrawing effects) to alter binding affinity .
  • Bioisosteres : Substitute chlorine with fluorine (smaller van der Waals radius) to improve metabolic stability .
  • In Vivo Testing : Use xenograft models (e.g., human NSCLC) to evaluate pharmacokinetics (oral bioavailability, t₁/₂) and toxicity (LD₅₀) .

Q. What mechanistic insights explain the compound’s interaction with DNA or protein targets?

  • Methodological Answer :

  • DNA Intercalation : UV-Vis titration and ethidium bromide displacement assays assess binding to duplex DNA (Kd ~10⁻⁶ M) .
  • Protein Binding : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify interactions with FGFR1 (KD ~100 nM) .
  • Molecular Dynamics Simulations : Predict binding modes and residence times using software like GROMACS or AMBER .

Data Contradiction Analysis

Q. Why do some studies report antiproliferative activity while others show no effect for structurally similar compounds?

  • Methodological Answer :

  • Substituent Positioning : The 3-chloro-6-methoxy configuration may block access to hydrophobic pockets in certain cancer cell lines (e.g., HepG2 vs. MCF-7) .
  • Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays alter IC₅₀ values .
  • Metabolic Stability : Rapid hepatic clearance in some models reduces effective plasma concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.